![molecular formula C10H6N6 B1482789 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098018-50-7](/img/structure/B1482789.png)
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
The compound “1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains a pyrazole ring and a pyrazine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrazine ring is a six-membered ring with two nitrogen atoms. The molecule also contains two nitrile groups, which are characterized by a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrazine rings, along with the nitrile groups. These functional groups can have significant effects on the compound’s chemical properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For instance, the nitrile groups could undergo hydrolysis to form carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the nitrile groups could make the compound polar and potentially soluble in polar solvents. The compound’s reactivity would also be influenced by these functional groups .Scientific Research Applications
Synthesis and Characterization
1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile and its derivatives have been extensively studied for their reactivity and potential in synthesizing novel compounds. Dotsenko et al. (2020) reported that 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile smoothly reacts with chloroacetyl chloride, forming hybrid molecules with nicotinonitrile and pyrazole units, showcasing its versatility in chemical synthesis (Dotsenko, Semenova, & Aksenov, 2020). Similarly, Dotsenko et al. (2018) demonstrated its reaction with β-cycloketols leading to new hexahydropyrazolo[1,5-a]quinazolines, contributing to the field of heterocyclic chemistry (Dotsenko, Semenova, Chigorina, Aksenov, & Aksenova, 2018).
Antimicrobial and Anticancer Activity
Research on the bioactivity of derivatives shows promising antimicrobial and anticancer properties. Metwally, Abdelrazek, and Eldaly (2016) explored the anticancer activity of heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, including reactions with 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, highlighting the compound's potential in medicinal chemistry (Metwally, Abdelrazek, & Eldaly, 2016). Al‐Azmi and Mahmoud (2020) synthesized novel pyrazole-4-carbonitrile derivatives with antimicrobial activities, further supporting the utility of this compound in developing new therapeutic agents (Al‐Azmi & Mahmoud, 2020).
Structural Analysis
Structural characterization and theoretical studies have also been conducted. Qu (2009) presented a structural analysis of dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate, a closely related molecule, providing insights into its planarity and crystal packing, which are crucial for understanding its chemical behavior and reactivity (Qu, 2009).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with rhodium (iii) in catalytic reactions .
Mode of Action
The mode of action of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile involves Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Similar compounds have been shown to be involved in the synthesis of a wide range of n-pyridin-2-yl or n-quinolin-2-yl substituted carbamates .
Result of Action
The result of the action of this compound is the production of either C–H alkenylation products or indazole products in moderate to good yields .
Action Environment
The action of this compound is influenced by the solvent used in the reaction . The choice of solvent can control the C–H bond functionalization, affecting the type of product synthesized .
properties
IUPAC Name |
1-(cyanomethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKVBFUTDYGARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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